molecular formula C14H11NO4 B1331655 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- CAS No. 70984-54-2

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-

Cat. No.: B1331655
CAS No.: 70984-54-2
M. Wt: 257.24 g/mol
InChI Key: XDKRSRYSRYRMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is an organic compound with a complex structure that includes a benzoylamino group and a furan ring

Preparation Methods

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- typically involves multiple steps, starting with the preparation of the furan ring and the benzoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic applications due to its unique chemical properties.

    Industry: This compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- include:

  • 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester
  • 2-Propenoic acid, homopolymer, mono(tetrahydro-2-furanyl)methyl ester

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Biological Activity

2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-, also known as (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- is characterized by the following:

  • Molecular Formula : C15_{15}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid

The presence of both furan and benzamide moieties suggests a diverse range of interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of 2-propenoic acid exhibit potent antiviral activity, particularly against Hepatitis C Virus (HCV). A study focused on the evaluation of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid showed promising results as a non-nucleoside inhibitor of HCV NS5B polymerase. The compound demonstrated effective inhibition in vitro with half-maximal effective concentration (EC50_{50}) values in the low micromolar range .

The mechanism by which 2-propenoic acid, 2-(benzoylamino)-3-(2-furanyl)- exerts its antiviral effects involves the disruption of viral replication processes. Specifically, it inhibits the polymerase activity essential for RNA synthesis in HCV. This inhibition is critical for preventing viral proliferation within host cells .

Study on HCV Inhibition

In a study evaluating various compounds for their efficacy against HCV, (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid was identified as a lead compound. The study utilized a high-throughput screening method to assess the antiviral properties against HCV replicons. The results indicated that the compound effectively reduced viral RNA levels in treated cells compared to untreated controls .

Comparative Analysis with Other Compounds

A comparative analysis was conducted to evaluate the efficacy of this compound against other known antiviral agents. The findings revealed that while traditional nucleoside analogs showed varying degrees of effectiveness, the non-nucleoside nature of 2-propenoic acid derivatives allowed for a unique mechanism that could overcome resistance seen with nucleoside inhibitors .

Data Summary

Compound Target Virus EC50_{50} Mechanism
2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-HCVLow µMNS5B Polymerase Inhibition

Properties

IUPAC Name

2-benzamido-3-(furan-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKRSRYSRYRMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353387
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70984-54-2
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.